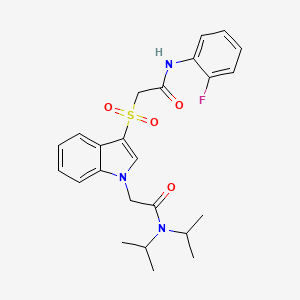

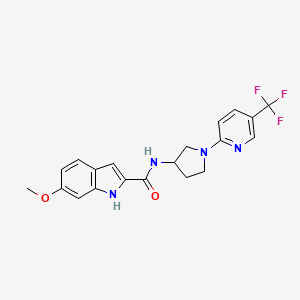

2-(3-((2-((2-fluorophenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(3-((2-((2-fluorophenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide” is a complex organic molecule. It contains several functional groups, including a fluorophenyl group, a sulfonyl group, an indole group, and an acetamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the fluorophenyl group, the sulfonyl group, the indole group, and the acetamide group. The synthesis could involve reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The fluorophenyl group would contribute to the aromaticity of the molecule, while the sulfonyl group would likely have a strong polar character. The indole group is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the fluorophenyl group could potentially undergo electrophilic aromatic substitution reactions, while the sulfonyl group could potentially undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific arrangement of its functional groups. For example, the presence of the fluorophenyl and sulfonyl groups could potentially make the compound highly polar, which could affect its solubility in various solvents .Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A study explored the synthesis of heterocyclic compounds incorporating a sulfamoyl moiety, potentially applicable for antimicrobial agents. While not directly naming the specific compound , the study emphasizes the significance of sulfamoyl derivatives in creating new antimicrobial solutions. The synthesized compounds showed promising antibacterial and antifungal activities, underscoring the potential for developing novel antimicrobial agents from similar chemical structures (Darwish et al., 2014).

Organocatalytic Enantioselective Synthesis

Another research angle involves the asymmetric cyclocondensation of N-sulfonylimines with fluoroacetic acid, facilitated by isothiourea catalysts to produce α-fluoro-β-amino acid derivatives. These compounds, closely related by their synthesis processes and functional groups, indicate a broader application in the synthesis of enantioselective compounds, which are crucial in drug development for their selective activity (Straub & Birman, 2018).

Polyimide Development

Research on new polyimides derived from diamines containing sulfone and oxyethylene units has shown the potential for creating materials with high tensile strength and thermal stability. While the specific application to the compound is indirect, the study highlights the versatility of sulfonamide-based structures in developing advanced materials with desirable physical properties (Liaw et al., 1999).

Guanidinium-Functionalized Polymer Electrolytes

A study demonstrated the synthesis of guanidinium-functionalized anion exchange polymer electrolytes through an activated fluorophenyl-amine reaction. This research underscores the innovative approaches to integrating sulfonamide functionalities into polymer frameworks for applications in energy storage and conversion devices, showcasing the chemical versatility and potential applications of compounds with sulfonamide groups (Kim et al., 2011).

Future Directions

The compound could potentially be explored for various applications, given its complex structure and the variety of functional groups it contains. For example, it could potentially be used in the development of new pharmaceuticals or as a building block in the synthesis of complex organic molecules .

Properties

IUPAC Name |

2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28FN3O4S/c1-16(2)28(17(3)4)24(30)14-27-13-22(18-9-5-8-12-21(18)27)33(31,32)15-23(29)26-20-11-7-6-10-19(20)25/h5-13,16-17H,14-15H2,1-4H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXNKAUUSKJRUQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2669681.png)

![N-(2-methoxyethyl)-2-oxo-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2669682.png)

![2,4-Dimethyl-2,3-dihydro-thieno[3,2-c]quinoline-8-carboxylic acid](/img/structure/B2669683.png)

![N-[cyano(2,4-dimethoxyphenyl)methyl]-1-benzofuran-3-carboxamide](/img/structure/B2669684.png)

![N-(2,4-dimethoxyphenyl)-2-{[6-(4-phenylpiperazin-1-yl)pyridazin-3-yl]thio}acetamide](/img/structure/B2669686.png)

![2-amino-7-methyl-5-oxo-4-phenyl-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2669687.png)

![N-{[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-oxadiazol-2-yl]methyl}-2-furamide](/img/structure/B2669698.png)

![1-[1-[(3,4-Difluorophenyl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2669703.png)